- Production and use of activatable delivery compositions containing drugs or a detectable moiety and singlet oxygen-labile linkers, World Intellectual Property Organization, , ,
Cas no 930-69-8 (Sodium Benzenethiolate (technical grade, 90%))

930-69-8 structure
Product name:Sodium Benzenethiolate (technical grade, 90%)
Sodium Benzenethiolate (technical grade, 90%) Chemical and Physical Properties
Names and Identifiers
-
- Sodium thiophenolate
- Sodium thiophenoxide
- SODIUM THIOPHENOXIDE, tech-95
- sodium,benzenethiolate
- Sodium benzenethiolate
- Thiophenol sodium salt
- Benzenethiol, sodium salt
- Sodium thiophenylate
- Sodium phenylthiolate
- 75GF5O2O8Y
- Benzenethiol, sodium salt (1:1)
- DSSTox_CID_7342
- Sodium thiophenolate, 90%
- DSSTox_RID_78415
- DSSTox_GSID_27342
- Sodium phenylsulfide
- Thiophenyl sodium salt
- Sodium phenylmercaptide
- sodiothiobenzene
- Sodiumthiophenolate
- sodium benzenthiolate
- sodium phenyl merca
- Benzenethiol, sodium deriv. (6CI)
- Benzenethiol, sodium salt (8CI, 9CI)
- Sodium, (phenylthio)- (7CI)
- Sodium thiophenate
- Thiophenol
- Sodium Benzenethiolate (technical grade, 90%)
-
- MDL: MFCD00066460
- Inchi: 1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;
- InChI Key: BGXZJSLTGNPDDH-UHFFFAOYSA-N
- SMILES: [Na].SC1C=CC=CC=1
Computed Properties
- Exact Mass: 132.00100
- Monoisotopic Mass: 132.001
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 50.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 1
- Surface Charge: 0
- XLogP3: nothing
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.079
- Melting Point: >300 °C (lit.)
- Boiling Point: 169.1°Cat760mmHg
- Flash Point: 50.6°C
- PSA: 25.30000
- LogP: 2.24300
- Solubility: Not determined
Sodium Benzenethiolate (technical grade, 90%) Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305 + P351 + P338-P310
- Hazardous Material transportation number:UN 1759
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:1-10-13
-
Hazardous Material Identification:
- PackingGroup:III
- TSCA:No
- HazardClass:6.1(b)
- Risk Phrases:R34
- Packing Group:III
- Safety Term:6.1(b)
Sodium Benzenethiolate (technical grade, 90%) Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Sodium Benzenethiolate (technical grade, 90%) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S930690-1g |
Sodium Benzenethiolate (technical grade, 90%) |
930-69-8 | 1g |
$ 63.00 | 2023-09-06 | ||
abcr | AB128303-50 g |
Sodium thiophenoxide, 90%; . |
930-69-8 | 90% | 50 g |
€187.50 | 2023-07-20 | |
Cooke Chemical | A7540312-5G |
Sodium thiophenolate |
930-69-8 | 90% | 5g |
RMB 102.40 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S831260-100g |
Sodium thiophenolate |
930-69-8 | 95% | 100g |
1,670.00 | 2021-05-17 | |
TRC | S930690-500mg |
Sodium Benzenethiolate (technical grade, 90%) |
930-69-8 | 500mg |
$ 57.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 418293-10G |
Sodium Benzenethiolate (technical grade, 90%) |
930-69-8 | 90% | 10g |
¥666.98 | 2023-12-06 | |
Oakwood | 303893-1g |
Sodium Thiophenolate |
930-69-8 | 85% | 1g |
$13.00 | 2024-07-19 | |
eNovation Chemicals LLC | D605296-25G |
Sodium thiophenoxide |
930-69-8 | 97% | 25g |
$100 | 2024-05-23 | |
Chemenu | CM389429-50g |
benzenethiol;sodium salt |
930-69-8 | 95%+ | 50g |
$84 | 2022-05-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255621-10g |
Sodium thiophenolate, |
930-69-8 | ≥90% | 10g |
¥361.00 | 2023-09-05 |
Sodium Benzenethiolate (technical grade, 90%) Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium Solvents: Diethyl ether ; rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt
Reference
- Amine Induced Retardation of the Radical-Mediated Thiol-Ene Reaction via the Formation of Metastable Disulfide Radical AnionsJournal of Organic Chemistry, 2018, 83(5), 2912-2919,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide ; 70 min, 20 °C
Reference
- Production device of ethyl-S,S-diphenyldithiophosphate, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 30 min, reflux
Reference
- Thioether-NHC-Ligated PdII Complex for Crafting a Filtration-Free Magnetically Retrievable Catalyst for Suzuki-Miyaura Coupling in WaterEuropean Journal of Inorganic Chemistry, 2018, 2018(16), 1743-1751,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 1 h, rt
Reference
- Site-Selective C-S Bond Formation at C-Br over C-OTf and C-Cl Enabled by an Air-Stable, Easily Recoverable, and Recyclable Palladium(I) CatalystAngewandte Chemie, 2018, 57(38), 12425-12429,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Poly(vinyl chloride) Solvents: Cyclohexanone ; 7 h, 155 °C
Reference
- Poly(vinyl chloride) reactions with sodium and potassium derivatives of heteroaromatic and aromatic NH- and SH-acids in aprotic solventsRussian Journal of General Chemistry, 2013, 83(8), 1519-1525,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
Reference
- Terminal nickel(II) amide, alkoxide, and thiolate complexes containing amido diphosphine ligands of the type [N(o-C6H4PR2)2]- (R = Ph, iPr, Cy)Dalton Transactions, 2008, (25), 3320-3327,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: DMSO-d6
Reference
- Inherent Reactivity of Spiro-Activated Electrophilic CyclopropanesChemistry - A European Journal, 2021, 27(64), 15928-15935,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ; overnight, 21 °C
Reference
- Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type AlkaloidsJournal of the American Chemical Society, 2021, 143(12), 4732-4740,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt
Reference
- (2E,6E)-2,6-Bis(organylchalogenylmethylidene) substituted 1,4-dithiane 1,1,4,4-tetraoxides and N-organyl thiomorpholine 1-oxides as new S-oxide derivatives of bis(2-organylchalcogenylvinyl) sulfidesHeteroatom Chemistry, 2018, 29(2),,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C → rt
Reference
- Cu(I)/Chiral Bisoxazoline-Catalyzed Enantioselective Sommelet-Hauser Rearrangement of Sulfonium YlidesJournal of Organic Chemistry, 2020, 85(19), 12343-12358,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → 25 °C; 30 min, 25 °C
Reference
- Decatungstate Catalyzed Photochemical Acetylation of C(sp3)-H BondsOrganic Letters, 2022, 24(43), 7983-7987,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium ; rt
Reference
- Preparation method and application of pentaerythritol methyl phenylthio silicate, China, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 273.15 K
Reference
- Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-olActa Crystallographica, 2023, 79(4), 323-327,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C
Reference
- Photocontrolled cationic degenerate chain transfer polymerizations via thioacetal initiatorsPolymer Chemistry, 2020, 11(40), 6499-6504,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 1 h, 80 °C
Reference
- Sonogashira Coupling (Cu/Amine-Free) of ArBr/Cl in Aerobic Condition and N-Benzylation of Aniline with Benzyl Alcohol Catalyzed by Complexes of Pd(II) with Sulfated/Selenated NHCsChemistrySelect, 2020, 5(10), 2925-2934,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; rt
Reference
- Mild, additive-free thioetherification via proton transfer dual ionization mechanismChemRxiv, 2023, 1, 1-7,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 1 h, rt
Reference
- Polyarylquinone Synthesis by Relayed Dehydrogenative [2+2+2] CycloadditionACS Catalysis, 2022, 12(10), 6227-6237,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ; < 50 °C; 1 h, 50 °C → 60 °C; 4 h, 60 - 68 °C
Reference
- Wavelength dispersion adjustment agent for forming resin composition for optical film with excellent optical properties, Japan, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt
Reference
- Modifications of flexible nonyl chain and nucleobase head group of (+)-erythro-9-(2's-hydroxy-3's-nonyl)adenine [(+)-EHNA] as adenosine deaminase inhibitorsBioorganic & Medicinal Chemistry, 2017, 25(20), 5799-5819,
Sodium Benzenethiolate (technical grade, 90%) Raw materials
Sodium Benzenethiolate (technical grade, 90%) Preparation Products
Sodium Benzenethiolate (technical grade, 90%) Related Literature
-
F. Tafuri,M. Businelli,P. L. Giusquiani Analyst 1970 95 675
-
2. Transmission of substituent effects in systems with bonds of different order. Kinetics of the reactions of 3-bromo-2-nitro-4-X-thiophens and 3-bromo-4-nitro-2-X-thiophens with sodium benzenethiolate in methanolD. Spinelli,G. Guanti,C. Dell'Erba J. Chem. Soc. Perkin Trans. 2 1972 441
-
D. Landini,F. Montanari,G. Modena,F. Naso J. Chem. Soc. B 1969 243
-
4. Acyl–oxygen versus aryl–oxygen bond scission in reactions of benzenethiolate with nitrophenyl esters of carboxylic acidsGiuseppe Guanti,Carlo Dell'Erba,Francesca Pero,Giuseppe Leandri J. Chem. Soc. Perkin Trans. 2 1977 966
-
5. ipso- and tele-Substitution pathways in the reactions of 1,3-dimethyl-2,4-dinitro- and 1,3-dimethyl-2-nitro-4-phenylsulphonylnaphthalene with sodium arenethiolates in dimethyl sulphoxideMarino Novi,Carlo Dell'Erba,Fernando Sancassan J. Chem. Soc. Perkin Trans. 1 1983 1145
-
6. Regioselective ring openings of 2,3-epoxy alcohols with ammonium halides and sodium benzenethiolate supported on zeolite CaYMakoto Onaka,Keisuke Sugita,Hidetoyo Takeuchi,Yusuke Izumi J. Chem. Soc. Chem. Commun. 1988 1173
-
F. Tafuri,M. Businelli,P. L. Giusquiani Analyst 1970 95 675
-
8. Organosilicon chemistry. Part XX. Further reactions of 1,1,3,3-tetra-methyl-, 1,3-dimethyl-1,3-diphenyl-, and 1,1,3,3-tetraphenyl-1,3-disilacyclobutaneAnthony M. Devine,Robert N. Haszeldine,Anthony E. Tipping J. Chem. Soc. Dalton Trans. 1975 1837
-
9. Eliminations promoted by thiolate ions. Part I. Kinetics and mechanism of the reaction of DDT with sodium benzenethiolate and other nucleophilesB. D. England,D. J. McLennan J. Chem. Soc. B 1966 696
-
10. Reactivities of heteroaromatic cations containing a Group VIB element in nucleophilic reactions. Reactions of 9-phenyl-xanthylium, -thioxanthylium, and -selenoxanthylium salts with amines, sodium phenolate, and sodium benzenethiolateMikio Hori,Tadashi Kataoka,Hiroshi Shimizu,Chen Fu Hsu,Yukio Hasegawa,Noriko Eyama J. Chem. Soc. Perkin Trans. 1 1988 2271
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:930-69-8)Sodium Benzenethiolate (technical grade, 90%)

Purity:99%
Quantity:100g
Price ($):422.0
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(CAS:930-69-8)SODIUM THIOPHENOXIDE

Purity:98%
Quantity:Company Customization
Price ($):Inquiry